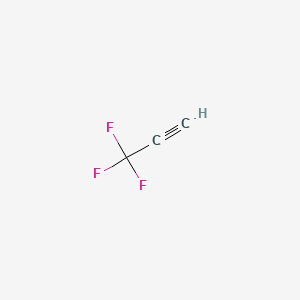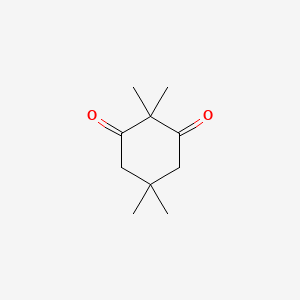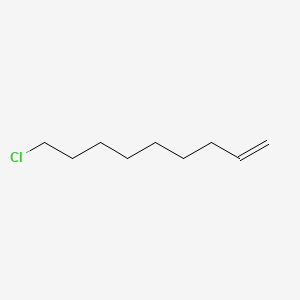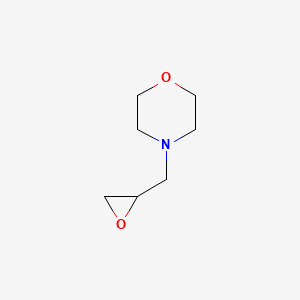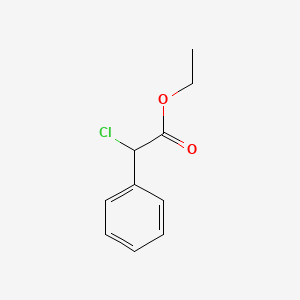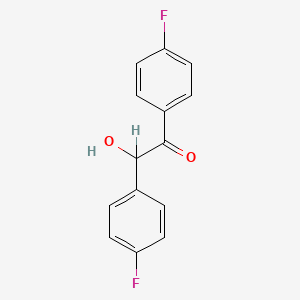
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone involves various chemical reactions and catalytic processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone involved spectrophotometric techniques to confirm the molecular structure . These processes highlight the complexity and precision required in synthesizing such fluorinated compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic methods. For example, NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography were used to confirm the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone . Computational studies also play a significant role in corroborating experimental data, ensuring the accuracy of the molecular structure elucidation.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are intricate and often require specific conditions and catalysts. The synthesis of polyimides and polyethers, for instance, involves nucleophilic substitutions, ring-opening polymerizations, and polycondensation reactions . These reactions are carefully designed to yield polymers with desired properties, such as solubility in organic solvents and high thermal stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. For example, the fluorinated polyimides exhibit good solubility in polar organic solvents and have excellent thermal stability, with glass transition temperatures ranging from 223 to 225°C and weight loss temperatures above 500°C . The polymers' mechanical properties, such as tensile strength and modulus, are also noteworthy . The phase transition temperatures and thermodynamic parameters of the synthesized polyethers are influenced by the substituents on the aromatic rings, demonstrating the impact of molecular structure on the physical properties of these materials .
Applications De Recherche Scientifique
Chemical Synthesis and Polymer Development
1,2-Bis(4-fluorophenyl)-2-hydroxyethanone has been utilized in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, showcasing its role in chemical synthesis processes (Qian et al., 1992). Additionally, its involvement in the synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications highlights its importance in developing advanced materials for energy technology (Bae et al., 2009).
Advanced Material Properties and Applications
Research has also delved into the material properties and applications of compounds related to 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone. For instance, polymers containing 4-fluorophenyl sulfide pendant groups exhibit remarkable thermal stability and potential for fuel cell applications due to their unique structural properties (Li et al., 2006). In the realm of electronics, the development of aromatic polyethers with oxadiazole units has been noted, emphasizing its use in the creation of materials for organic light-emitting diodes (Brütting et al., 1997).
Environmental and Analytical Chemistry
Furthermore, studies have addressed the environmental and analytical chemistry aspects of related compounds. For instance, the analysis of flunarizine in the presence of its degradation products using micellar liquid chromatography or microemulsion liquid chromatography illustrates the compound's relevance in analytical chemistry and pharmaceutical studies (El-Sherbiny et al., 2005).
Mécanisme D'action
Target of Action
The primary target of 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone, also known as Vanoxerine, is the dopamine transporter (DAT) . DAT plays a crucial role in regulating dopamine levels in the brain by reuptaking dopamine from the synapse back into the neuron .
Mode of Action
Vanoxerine acts as a potent and selective dopamine reuptake inhibitor (DRI) . It binds to the target site on the DAT approximately 50 times more strongly than cocaine . It simultaneously inhibits the release of dopamine . This combined effect only slightly elevates dopamine levels, giving Vanoxerine only mild stimulant effects .
Biochemical Pathways
The primary biochemical pathway affected by Vanoxerine is the dopamine reuptake pathway . By inhibiting the reuptake of dopamine, Vanoxerine increases the amount of dopamine in the synapse . This can lead to downstream effects such as increased stimulation of dopamine receptors and altered neuronal signaling .
Pharmacokinetics
It has been observed that vanoxerine has a half-life of approximately 6 hours . This suggests that it is metabolized and eliminated from the body relatively quickly .
Result of Action
The molecular and cellular effects of Vanoxerine’s action primarily involve alterations in dopamine signaling . By inhibiting dopamine reuptake, Vanoxerine can increase dopamine signaling in the brain . This can lead to various effects depending on the specific brain regions involved .
Action Environment
The action, efficacy, and stability of Vanoxerine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopamine signaling could potentially interact with Vanoxerine and alter its effects . Additionally, individual differences in metabolism and drug clearance rates could also influence the drug’s efficacy and side effects .
Propriétés
IUPAC Name |
1,2-bis(4-fluorophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHWXAFILGMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968142 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53458-16-5 | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53458-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053458165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(4-fluorophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the MDI-β-CD-modified COF@SiO2 core–shell composite a promising chiral stationary phase for separating the enantiomers of 1,2-bis(4-fluorophenyl)-2-hydroxyethanone?
A1: The MDI-β-CD-modified COF@SiO2 core-shell composite offers several advantages as a CSP. [] Firstly, the covalent organic framework (COF) provides high porosity and regular pore sizes, ideal for chromatographic separation. [] Secondly, the β-cyclodextrin (β-CD) modification introduces chiral selectivity, enabling the separation of enantiomers like 1,2-bis(4-fluorophenyl)-2-hydroxyethanone. [] Thirdly, the core-shell structure with SiO2 improves the mechanical stability and column efficiency, resulting in lower backpressure and better reproducibility. [] The research demonstrates its superior performance compared to commercial columns and highlights its potential for broader applications in enantioseparation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


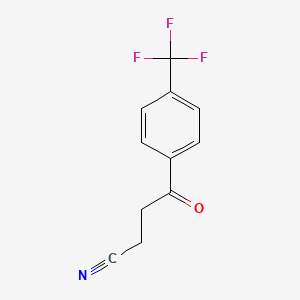
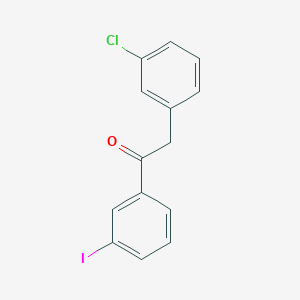

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)
